molecular formula C11H10F3NO B8476893 2-Propyn-1-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-

2-Propyn-1-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-

Cat. No. B8476893
M. Wt: 229.20 g/mol
InChI Key: SIELTSNFBSTDTH-UHFFFAOYSA-N
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Patent
US07405236B2

Procedure details

A 4 M solution of HCl in dioxane (330 μl, 1 mmol) was added at ambient temperature to a solution of methyl-[3-(4-trifluoromethoxy-phenyl)-prop-2-ynyl]-carbamic acid tert-butyl ester (50 mg, 0.15 mmol) in dichloromethane (0.5 ml). The reaction mixture was stirred for 3 h at ambient temperature. The solvent was removed under reduced pressure and the residue crystallized from dichloromethane/heptane to yield 20 mg (90 μmol, 57%) of the title compound as brown crystals.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
330 μL
Type
reactant
Reaction Step One
Name
methyl-[3-(4-trifluoromethoxy-phenyl)-prop-2-ynyl]-carbamic acid tert-butyl ester
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
Cl.O1CCOCC1.C(O[C:13](=O)[N:14](C)[CH2:15][C:16]#[C:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][C:25]([F:28])([F:27])[F:26])=[CH:20][CH:19]=1)(C)(C)C>ClCCl>[CH3:13][NH:14][CH2:15][C:16]#[C:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][C:25]([F:26])([F:27])[F:28])=[CH:20][CH:19]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
330 μL
Type
reactant
Smiles
O1CCOCC1
Name
methyl-[3-(4-trifluoromethoxy-phenyl)-prop-2-ynyl]-carbamic acid tert-butyl ester
Quantity
50 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(CC#CC1=CC=C(C=C1)OC(F)(F)F)C)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue crystallized from dichloromethane/heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNCC#CC1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 90 μmol
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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